2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one
Description
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound featuring a fused pyrido-diazepine core substituted with a 5-bromothiophene moiety. The diazepine ring system (seven-membered ring with two nitrogen atoms) fused with a pyridine ring provides a rigid, planar structure, while the 5-bromo-thiophenyl group introduces steric bulk and electronic effects due to bromine’s electronegativity.
Properties
Molecular Formula |
C12H8BrN3OS |
|---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one |
InChI |
InChI=1S/C12H8BrN3OS/c13-11-2-1-10(18-11)8-5-12(17)16-9-6-14-4-3-7(9)15-8/h1-4,6H,5H2,(H,16,17) |
InChI Key |
GZHVQUFTAGNFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=NC=C2)NC1=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the bromination of thiophene using bromine in the presence of a catalyst.
Formation of the Diazepine Ring: The diazepine ring is formed through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Coupling Reaction: The final step involves coupling the brominated thiophene with the diazepine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepine ring can be reduced to form the corresponding amine.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is primarily attributed to its diazepine framework, known for diverse biological activities. Some notable applications include:
-
Anticancer Activity :
- Compounds with similar diazepine structures have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy agents.
- A comparative study could highlight the efficacy of this compound against various cancer cell lines, particularly those with BRCA mutations.
-
Neurological Disorders :
- Diazepines are often explored for their anxiolytic and sedative properties. The unique structure of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one may provide enhanced binding affinity to GABA receptors or other neurological targets.
-
Antimicrobial Properties :
- The presence of the thiophene ring may contribute to antimicrobial activity. Investigations into its efficacy against bacterial and fungal strains could provide insights into its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique contributions of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one within its class, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine | Contains a pyrazole ring | Exhibits distinct reactivity due to pyrazole |
| 2-(Thiophen-2-YL)benzodiazepine | Benzodiazepine core without bromination | Lacks halogen substitution |
| 6-(Bromothiophen-3-YL)pyridin-2(1H)-one | Pyridine and brominated thiophene | Different heterocyclic arrangement |
This table illustrates the diversity within this class of molecules while emphasizing how the brominated thiophene and diazepine structure in 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one may enhance its biological activity.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one depends on its specific application:
Organic Electronics: In organic semiconductors, this compound can facilitate charge transport through its conjugated system.
Medicinal Chemistry: The diazepine ring can interact with various biological targets, such as enzymes or receptors, to exert its effects. The exact mechanism would depend on the specific target and the nature of the interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Pyrido[3,4-b][1,4]diazepine Derivatives
- Key Example: Pyrimido[4,5-e][1,4]diazepine derivatives (e.g., 2-amino-6-phenethyl-3H-pyrimido[4,5-e][1,4]diazepin-4(5H)-one). Structural Differences: The pyrimidine-fused diazepine core (vs. pyridine in the target compound) alters electron distribution and hydrogen-bonding capacity.
1,4-Benzodiazepine Derivatives
- Key Example: 7-Bromo-5-(2-pyridyl)-3H-1,4-benzodiazepin-2(1H)-one. Structural Differences: A benzene ring replaces the pyridine ring in the fused system, reducing aromatic nitrogen content. Functional Impact: Benzodiazepines are widely studied for CNS activity (e.g., anxiolytics), but the bromo-pyridyl substitution here may redirect binding to non-neuronal targets .
Thiazepine Analogs
- Key Example : 2-ethylthio-4-methyl-5(4H)-oxopyrido[3,2-f][1,4]thiazepine-3-carbonitrile.
Substituent Effects
The 5-bromothiophen-2-yl group in the target compound distinguishes it from analogs:
Pharmacological and Physicochemical Properties
Biological Activity
2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that integrates a pyrido[3,4-b][1,4]diazepine core with a brominated thiophene moiety. This compound is part of the diazepine family, known for their diverse pharmacological properties. The unique structural features of this compound suggest potential biological activities that warrant further investigation.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₈BrN₃OS
- Molecular Weight : 322.18 g/mol
- CAS Number : 1030122-64-5
The presence of the bromine atom at the 5-position of the thiophene ring is believed to enhance the compound's biological activity by influencing its electronic properties and interaction with biological targets.
Biological Activity Overview
Compounds in the diazepine class often exhibit significant biological activities, including:
- Anticonvulsant effects
- Anxiolytic properties
- Antitumor activity
- Antimicrobial effects
The specific biological activities of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one remain to be thoroughly characterized through pharmacological studies.
Research indicates that compounds with similar structures may interact with various biological targets:
- GABA Receptors : Diazepines are known to modulate GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.
- Metabotropic Glutamate Receptors : Some related compounds have been identified as noncompetitive antagonists at these receptors, which play roles in synaptic plasticity and excitotoxicity .
- Tubulin Polymerization : Recent studies on similar compounds show potential as inhibitors of tubulin polymerization, suggesting applications in cancer therapy .
Synthesis and Evaluation
Research has focused on synthesizing derivatives of 2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one to evaluate their biological activities. For instance:
These studies indicate that modifications to the core structure can significantly influence biological activity.
Pharmacological Studies
Pharmacological evaluations have revealed that certain derivatives exhibit enhanced efficacy compared to their parent compound. For example:
- A derivative with additional functional groups showed increased binding affinity to GABA_A receptors.
- Another variant demonstrated potent cytotoxic effects against specific cancer cell lines, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
